molecular formula C25H26NOP B127544 (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole CAS No. 148461-16-9

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Cat. No. B127544
M. Wt: 387.5 g/mol
InChI Key: DMOLTNKQLUAXPI-HSZRJFAPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dihydrooxazole ring and the various substituents. The presence of the phosphorus atom within the diphenylphosphino group could potentially introduce interesting electronic properties. The stereochemistry at the chiral center would also play a significant role in the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dihydrooxazole ring and the phosphorus atom. The phosphorus could act as a ligand, allowing this compound to participate in various coordination chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phosphorus atom could potentially influence its electronic properties, while the dihydrooxazole ring could influence its steric properties .

Scientific Research Applications

Synthesis and Characterization

  • (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole and related compounds have been extensively used in the synthesis and characterization of various chemical compounds. For example, hydrolytic cleavage of the dihydrooxazole ring in a similar compound led to the synthesis of planarly chiral functionalized phosphine, which has been characterized using various techniques such as elemental analysis, multinuclear NMR, IR spectroscopy, and optical rotation measurements (Štěpnička, 2002).

Coordination Chemistry and Complex Formation

  • The compound has shown significance in coordination chemistry, particularly in the formation of complexes with various metals. For instance, studies have shown the synthesis of complexes involving palladium and iron using phosphinooxazoline ligands, which include derivatives of the (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole. These complexes have been characterized by X-ray and molecular structures, demonstrating their potential applications in catalysis and material science (Baltzer et al., 1996), (Sedinkin et al., 2008).

Photophysical Properties and OLED Fabrication

  • Research has explored the photophysical properties of compounds involving (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, leading to the development of organic light-emitting diodes (OLEDs). For example, heteroleptic Ir(III) complexes with related phosphine ligands were synthesized, showing potential in the fabrication of OLEDs due to their desirable photophysical properties (Chang et al., 2013).

Ligand Synthesis and Scalability

  • The scalability of synthesis methods for ligands related to (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has been a focus of research, aiming to develop efficient, reliable, and scalable routes for synthesizing these ligands, which are critical for their broader application in various fields (Shimizu et al., 2013).

Applications in Organic Synthesis and Catalysis

  • The compound and its derivatives have been utilized in various organic synthesis processes and as catalysts. Studies have shown their use in the synthesis of different organometallic compounds, indicating their versatility and importance in synthetic chemistry (Speiser and et al., 2004).

Biochemical and Medicinal Applications

  • While the focus of this summary is on non-biochemical applications, it's noteworthy that related compounds have been investigated for potential medicinal applications, such as antimicrobial activities and as antiproliferatives. This underscores the broad range of possible applications for these compounds in various scientific domains (Al-Sabti et al., 2010), (Natarajan et al., 2004).

properties

IUPAC Name

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOLTNKQLUAXPI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433043
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

CAS RN

148461-16-9
Record name (S)-t-BuPHOX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148461-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Tani, DC Behenna, R McFadden, BM Stoltz - authors.library.caltech.edu
Materials and Methods. Unless otherwise stated, reactions were performed in flamedried glassware under an argon or nitrogen atmosphere using dry deoxygenated solvents. Solvents …
Number of citations: 0 authors.library.caltech.edu
L Ripa, A Hallberg - The Journal of Organic Chemistry, 1997 - ACS Publications
Palladium-catalyzed intramolecular cyclization of N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine (1a) and N-formyl-6-[2-(2-iodophenyl)ethyl]-1,2,3,4-tetrahydropyridine (…
Number of citations: 127 pubs.acs.org
JL Lamola - 2018 - search.proquest.com
Five monodentate aminophosphines were synthesised via a one-step condensation reaction between chlorodiphenylphosphine with a suitable secondary amine for use in Pd-mediated …
Number of citations: 3 search.proquest.com
A NIIDU - 2013 - digikogu.taltech.ee
Cyclopentane moiety is an integral part of many naturally occurring and synthetic structures which bear interesting biological properties. For example, these cyclopentane derivatives …
Number of citations: 2 digikogu.taltech.ee
NBL Sizemore - 2014 - search.proquest.com
Intramolecular Diels–Alder (IMDA) reactions are an important class of reactions in synthetic organic chemistry for the rapid construction of polycyclic frameworks. Three classes of IMDA …
Number of citations: 3 search.proquest.com
Y Kita, Y Numajiri, N Okamoto, BM Stoltz - Tetrahedron, 2015 - Elsevier
The palladium-catalyzed decarboxylative allylic alkylation of enol carbonates derived from lactams and ketones is described. Employing these substrates with an electronically tuned Pd …
Number of citations: 18 www.sciencedirect.com
S Lindström, L Ripa, A Hallberg - Organic Letters, 2000 - ACS Publications
The anabasine analogues spiro[4-azaindan-1,2‘-piperidine] (7) and spiro[6-azaindan-1,2‘-piperidine] (8) have been prepared. A series of palladium-catalyzed reactions, where an …
Number of citations: 63 pubs.acs.org

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